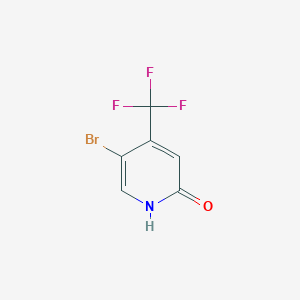

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Cat. No. B169993

Key on ui cas rn:

109919-32-6

M. Wt: 241.99 g/mol

InChI Key: YTZVETQYEBOYJY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04866078

Procedure details

5-Bromo-4-trifluoromethyl-2-pyridone (25 g) was added portionwise to a suspension of sodium hydride (5.5 g of a 50% suspension in mineral oil) in tetrahydrofuran (250 ml) whereupon hydrogen was evolved. The reaction mixture was cooled to -78° C. and a solution (90 ml) of tertiary-butyl lithium (2.6M) in pentane added whilst maintaining the temperature below -55° C. A solution of dry dimethylformamide (40 ml) in tetrahydrofuran (150 ml) at a temperature of -78° C. was added and a thick grey/purple mixture formed. A small amount (ca. 5 mls) ammonium chloride solution was then added and the mixture allowed to warm to room temperature. The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate and the ethylacetate extracts were discarded. The aqueous layer was acidified to pH 6 using concentrated hydrochloric acid and extracted into ethyl acetate which was washed and dried as described above. The ethyl acetate was then removed under reduced pressure and the resultant brown solid was recrystallised from ethyl acetate to give 5 formyl-4-trifluoromethyl-2-pyridone (13.3 g).

[Compound]

Name

suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].[H][H].C([Li])(C)(C)C.[Cl-].[NH4+].[O:24]1CCC[CH2:25]1>CCCCC.CN(C)C=O>[CH:25]([C:4]1[C:5](=[O:8])[NH:6][CH:7]=[CH:2][C:3]=1[C:9]([F:12])([F:11])[F:10])=[O:24] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=CC(NC1)=O)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

[Compound]

|

Name

|

suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining the temperature below -55° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thick grey/purple mixture formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted into ethyl acetate which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate was then removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant brown solid was recrystallised from ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C(NC=CC1C(F)(F)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |